molecular formula C10H9NO4 B15161672 2,5-Pyrrolidinedione, 3,4-dihydroxy-1-phenyl- CAS No. 142082-55-1

2,5-Pyrrolidinedione, 3,4-dihydroxy-1-phenyl-

Cat. No.: B15161672
CAS No.: 142082-55-1
M. Wt: 207.18 g/mol
InChI Key: VVCQJDHMWMRSEC-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 3,4-dihydroxy-1-phenyl- is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their diverse biological activities and are used as scaffolds in medicinal chemistry

Preparation Methods

The synthesis of 2,5-Pyrrolidinedione, 3,4-dihydroxy-1-phenyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a phenyl-substituted amino acid with a suitable oxidizing agent can lead to the formation of the desired pyrrolidinedione . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2,5-Pyrrolidinedione, 3,4-dihydroxy-1-phenyl- undergoes various chemical reactions, including:

Scientific Research Applications

2,5-Pyrrolidinedione, 3,4-dihydroxy-1-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 3,4-dihydroxy-1-phenyl- involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar compounds to 2,5-Pyrrolidinedione, 3,4-dihydroxy-1-phenyl- include other pyrrolidinones and pyrrolones. These compounds share the five-membered lactam ring but differ in their substituents. For example:

    Pyrrolidin-2-one: Lacks the hydroxyl and phenyl groups, leading to different biological activities.

    3-Hydroxy-1-phenyl-2,5-pyrrolidinedione: Similar structure but with different substitution patterns. The uniqueness of 2,5-Pyrrolidinedione, 3,4-dihydroxy-1-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

142082-55-1

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

3,4-dihydroxy-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C10H9NO4/c12-7-8(13)10(15)11(9(7)14)6-4-2-1-3-5-6/h1-5,7-8,12-13H

InChI Key

VVCQJDHMWMRSEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(C(C2=O)O)O

Origin of Product

United States

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